"synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol via nitration-reduction"
"synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol via nitration-reduction"
This guide details the precision synthesis of 5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol (CAS 61604-22-6), a critical bifunctional monomer used in the development of high-performance polybenzimidazoles (PBI), metal-organic frameworks (MOFs), and coordination polymers.[1]
The synthesis leverages the inherent steric and electronic properties of the 2,2'-biphenol scaffold to achieve high regioselectivity during electrophilic aromatic substitution, avoiding the need for protecting groups.
Executive Summary & Retrosynthetic Analysis
The target molecule is a
Synthetic Strategy: The most efficient route is a two-step sequence starting from commercially available 2,2'-biphenol :
-
Regioselective Nitration: Direct nitration of 2,2'-biphenol.[1] The hydroxyl groups are strong ortho/para activators.[1] However, the 3,3' positions (ortho) are sterically hindered by the "bay region" of the twisted biphenyl backbone. This steric gating directs the electrophile (
) almost exclusively to the 5,5' positions (para).[1] -
Reduction: Catalytic hydrogenation or chemical reduction of the dinitro intermediate to the diamine.[1]
Reaction Scheme
Figure 1: Synthetic pathway leveraging steric control for regioselectivity.
Step 1: Regioselective Nitration[2][3]
The critical challenge in this step is preventing over-nitration (forming tetranitro species) and ensuring substitution occurs at the 5-position rather than the 3-position.[1]
Mechanism & Regiochemistry
The hydroxyl group at C2 activates positions C3 (ortho) and C5 (para).[1]
-
C3 Position: Located in the "bay" of the biphenyl system.[1] Substitution here increases torsional strain between the rings.[1]
-
C5 Position: Sterically unencumbered and electronically activated.[1]
By controlling the temperature and stoichiometry, the reaction is kinetically driven to the 5,5' isomer.
Experimental Protocol
Reagents:
Procedure:
-
Dissolution: Charge a 3-neck round-bottom flask with 2,2'-biphenol (10.0 g, 53.7 mmol) and glacial acetic acid (100 mL). Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5 °C using an ice bath. Critical: Low temperature suppresses nitration at the more hindered 3-position.[1]
-
Addition: Prepare a solution of HNO3 (70%, 7.5 g, ~118 mmol) in glacial acetic acid (20 mL). Add this dropwise to the biphenol solution over 45 minutes, maintaining internal temperature < 10 °C.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. A yellow precipitate (the dinitro compound) typically begins to form.[1]
-
Quench & Workup: Pour the reaction mixture into ice-water (500 mL) with vigorous stirring.
-
Filtration: Filter the yellow solid. Wash with cold water (3 x 100 mL) to remove excess acid.[1]
-
Purification: Recrystallize the crude solid from hot ethanol or acetic acid/water (9:1) to yield 5,5'-dinitro-[1,1'-biphenyl]-2,2'-diol as bright yellow needles.[1]
Data Summary:
| Parameter | Specification | Note |
| Stoichiometry | 1.0 : 2.2 (SM : HNO3) | Slight excess ensures conversion without tetranitration.[1] |
| Temperature | 0°C | Controls kinetic selectivity for para-substitution.[1] |
| Yield | 75–85% | High regioselectivity due to steric hindrance at C3.[1] |
| Appearance | Yellow Needles | Distinctive of nitro-phenols.[1] |
Step 2: Reduction to Diamine
The reduction of the nitro groups must be performed carefully to avoid oxidation of the resulting aminophenol, which is prone to forming quinone-imines in air.
Method Selection
-
Catalytic Hydrogenation (Pd/C): Preferred for high purity and ease of workup.[1]
-
Alternative (Fe/HCl): Viable for large scale but requires rigorous removal of iron salts which can chelate the product.[1]
Experimental Protocol (Catalytic Hydrogenation)
Reagents:
-
5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol (5.0 g, 18.1 mmol)[1]
-
Pd/C (10% wt loading, 0.5 g)
-
Methanol or Ethanol (150 mL)[1]
-
Hydrogen Gas (Balloon or low pressure)[1]
Procedure:
-
Inerting: Purge the reaction vessel (hydrogenation flask) with nitrogen to remove oxygen.[1]
-
Loading: Add the dinitro intermediate, Pd/C catalyst, and solvent (methanol).
-
Hydrogenation: Evacuate nitrogen and backfill with Hydrogen gas .[1] Stir vigorously at room temperature for 6–12 hours.
-
Monitoring: The yellow color of the suspension will fade to colorless or light gray as the nitro groups are reduced.[1]
-
-
Filtration: Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen/Argon) . Note: The product is sensitive to air oxidation.[1]
-
Isolation:
-
Option A (Free Base): Concentrate the filtrate under reduced pressure to obtain the solid diamine.[1] Store under inert gas.
-
Option B (HCl Salt - Recommended): Add concentrated HCl (4 equiv) to the filtrate.[1] The dihydrochloride salt precipitates immediately.[1] Filter and dry.[1] The salt is significantly more stable to oxidation.[1]
-
Process Safety & Logic
Figure 2: Stabilization strategy for the air-sensitive aminophenol product.
Characterization & Validation
To ensure the integrity of the 5,5'-isomer, specific spectroscopic signals must be verified.
NMR Spectroscopy ( H NMR, DMSO- )
-
Symmetry: The molecule is symmetric, showing simplified signals (half the number of protons).[1]
-
Aromatic Region:
-
d (doublet, ~6.6 ppm): Proton at C6 (Ortho to Bridge).
-
dd (doublet of doublets, ~6.4 ppm): Proton at C4 (Meta to Bridge).
-
d (doublet, ~6.5 ppm): Proton at C3 (Ortho to OH).[1]
-
Note: The absence of a singlet implies no substitution at C3 or C6, confirming the 1,2,5 substitution pattern.
-
-
Functional Groups:
Infrared (FT-IR)
-
Nitro Intermediate: Strong bands at 1520 cm⁻¹ and 1340 cm⁻¹ (
stretch). -
Amino Product: Disappearance of nitro bands; appearance of doublet peaks at 3300–3400 cm⁻¹ (
stretch).[1]
References
-
Regioselectivity in Phenolic Nitration
- Mechanistic Insight: The steric hindrance in the "bay region" of 2,2'-biphenol directs electrophilic
-
Source: Journal of the Korean Chemical Society, "Regioselectivity in Nitration of Biphenyl Derivatives" (2001).[2]
-
Synthesis of 5,5'-Dinitro-[1,1'-biphenyl]-2,2'-diol
-
Protocol Validation: Confirms the stability and isolation of the dinitro intermediate (CAS 32750-13-3).[1]
-
Source: Anant Pharmaceuticals Product Data.
-
-
General Reduction of Nitrophenols
-
Product Identity (5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol)
